Ethyl 5-{[(4-methylphenyl)sulfonyl](pyridin-4-ylcarbonyl)amino}-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core, a pyridine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Reduction: The sulfonyl group can be reduced using reagents such as sodium metal in liquid ammonia.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Sodium Metal in Liquid Ammonia: Used for the reduction of sulfonyl groups.
Electrophiles: Used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzofuran derivatives, while reduction can produce compounds with modified sulfonyl groups.
Scientific Research Applications
ETHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic rings and functional groups can be utilized in the design of advanced materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Benzofuran Derivatives: Compounds with a benzofuran core exhibit similar chemical properties and reactivity.
Uniqueness
ETHYL 5-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of a benzofuran core, a pyridine ring, and a benzenesulfonyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H24N2O6S |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 5-[(4-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C30H24N2O6S/c1-3-37-30(34)27-25-19-23(11-14-26(25)38-28(27)21-7-5-4-6-8-21)32(29(33)22-15-17-31-18-16-22)39(35,36)24-12-9-20(2)10-13-24/h4-19H,3H2,1-2H3 |
InChI Key |
NNDSOBMNFOSZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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